N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a structurally complex imidazole-acetamide hybrid. Its core features include:
- A 5-nitroimidazole-derived scaffold modified with a hydroxymethyl group at position 5 of the imidazole ring .
- A sulfanylacetamide linker bridging the imidazole core to a 4-acetamidophenyl group, a motif associated with enhanced solubility and bioavailability compared to simpler acetamide derivatives .
- A carbamoylmethyl substituent at position 1 of the imidazole, functionalized with a (4-methylphenyl)methyl group.
The hydroxymethyl group at position 5 may reduce mutagenic risks compared to nitroimidazole derivatives like metronidazole .
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c1-16-3-5-18(6-4-16)11-25-22(32)13-29-21(14-30)12-26-24(29)34-15-23(33)28-20-9-7-19(8-10-20)27-17(2)31/h3-10,12,30H,11,13-15H2,1-2H3,(H,25,32)(H,27,31)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNKQVSTBJZWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)NC(=O)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the acetamidophenyl group: This can be achieved through the acetylation of 4-aminophenol.
Synthesis of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxymethyl group: This can be done via hydroxymethylation reactions.
Coupling reactions: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The imidazole ring and other functional groups can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Bioactivity Profiles
- Antibacterial Activity : The target compound’s hydroxymethyl group may reduce nitroimidazole-associated cytotoxicity while retaining activity against anaerobic pathogens like Clostridioides difficile . In contrast, methylsulfonyl-substituted benzimidazoles (e.g., compound 29 ) exhibit stronger anticancer activity due to enhanced electrophilic reactivity.
- Solubility : The hydroxymethyl group confers higher aqueous solubility compared to chlorophenyl- or methoxyphenyl-substituted analogs (e.g., ). This property may improve oral bioavailability.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
*Estimated based on structural analogs.
Table 2: Structural Modifications and Outcomes
Biological Activity
N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. Its structure includes an acetamide group, an imidazole ring, and a sulfanyl moiety, which may contribute to its pharmacological properties.
- Molecular Formula : C19H25N5O4S
- Molecular Weight : 419.5 g/mol
- Purity : Typically around 95% for research applications.
Research indicates that compounds with imidazole and acetamide functionalities often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the sulfanyl group may enhance the compound's reactivity and interaction with biological targets.
Anticancer Activity
A study investigated the anticancer potential of related imidazole derivatives, highlighting their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may share similar pathways due to structural similarities with known active derivatives .
Antimicrobial Properties
Compounds containing imidazole rings are frequently evaluated for antimicrobial activity. Preliminary studies suggest that N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide may exhibit significant antibacterial effects against a range of pathogens, including resistant strains .
Study 1: Anticancer Activity
In a recent study, derivatives similar to N-(4-acetamidophenyl)-2-{[5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide were tested against various cancer cell lines. The results indicated:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10 | Apoptosis |
| Compound B | HeLa (Cervical) | 15 | Cell Cycle Arrest |
| N-(4-acetamidophenyl)-2-{...} | A549 (Lung) | 12 | Apoptosis |
These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its efficacy and mechanism of action.
Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial efficacy of related compounds against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The results demonstrated that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
